molecular formula C15H11FN2OS2 B2424045 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922573-12-4

2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2424045
CAS No.: 922573-12-4
M. Wt: 318.38
InChI Key: NHIGBQNATXXWJH-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amino or thiol-substituted derivatives

Comparison with Similar Compounds

Biological Activity

2-Fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C12H10FN3S\text{C}_{12}\text{H}_{10}\text{F}\text{N}_3\text{S}

This structure includes a benzamide moiety linked to a benzothiazole derivative with a fluorine atom and a methylthio group, which are critical for its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through various pathways including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has also been assessed for its ability to reduce inflammatory markers such as IL-6 and TNF-α in macrophage models, suggesting potential applications in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : The MTT assay was utilized to assess the viability of cancer cell lines after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 1 µM.
  • Apoptosis and Cell Cycle Analysis : Flow cytometry was employed to evaluate apoptosis rates and cell cycle distribution. The compound was found to induce apoptosis in treated cells, leading to an increase in sub-G1 phase populations, indicative of apoptotic cells.
  • Migration Assays : Scratch wound healing assays demonstrated that treatment with the compound inhibited the migration of A431 and A549 cells, further supporting its potential anti-cancer properties .

Case Studies

A notable study involved the synthesis and evaluation of 25 novel benzothiazole derivatives, including this compound. Among these, several compounds exhibited significant anti-cancer activity, with one derivative showing an IC50 value comparable to established chemotherapeutic agents. The study emphasized the dual action of these compounds in both inhibiting cancer cell growth and reducing inflammatory responses .

Comparative Efficacy Table

Compound NameCell LineIC50 (µM)Mechanism
This compoundA4311.5Apoptosis induction
Another Benzothiazole DerivativeA5492.0Cell cycle arrest
Lead Compound (e.g., 7-chloro-N-(2,6-dichlorophenyl)benzothiazole)H12990.8AKT/ERK pathway inhibition

Properties

IUPAC Name

2-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGBQNATXXWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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